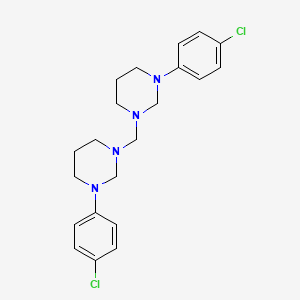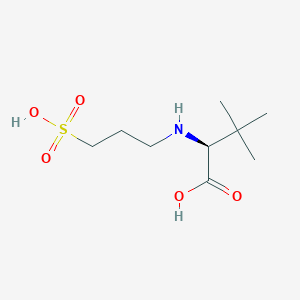silane CAS No. 668968-88-5](/img/structure/B12531926.png)
[4-(Chloromethyl)phenyl](tripropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)phenylsilane is an organosilicon compound with the molecular formula C10H15ClO3Si. It is a derivative of phenylsilane, where the phenyl group is substituted with a chloromethyl group and three propoxy groups attached to the silicon atom. This compound is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)phenylsilane typically involves the reaction of 4-(chloromethyl)phenylsilane with propanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the tripropoxy derivative. The general reaction can be represented as follows:
4-(Chloromethyl)phenylsilane+3Propanol→4-(Chloromethyl)phenylsilane+3HCl
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethyl)phenylsilane involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The propoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.
Condensation Reactions: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts for hydrolysis and condensation reactions
Solvents: Organic solvents such as toluene, dichloromethane, or ethanol
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Silanols and siloxanes
Condensation Products: Polysiloxanes and cross-linked siloxane networks
Scientific Research Applications
Chemistry
In chemistry, 4-(Chloromethyl)phenylsilane is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology
In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also utilized in the synthesis of bioactive molecules and drug delivery systems.
Medicine
In medicine, 4-(Chloromethyl)phenylsilane is explored for its potential in drug formulation and delivery. Its ability to form stable siloxane bonds makes it useful in the development of long-lasting medical implants and coatings.
Industry
In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its reactivity and ability to form strong bonds make it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the propoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of moisture or catalysts. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable siloxane networks.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane
- 4-(Chloromethyl)phenyltrichlorosilane
- 4-(Chloromethyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-(Chloromethyl)phenylsilane offers unique advantages due to its tripropoxy groups. These groups provide enhanced solubility in organic solvents and improved reactivity in hydrolysis and condensation reactions. Additionally, the presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in various chemical processes.
Properties
CAS No. |
668968-88-5 |
|---|---|
Molecular Formula |
C16H27ClO3Si |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
[4-(chloromethyl)phenyl]-tripropoxysilane |
InChI |
InChI=1S/C16H27ClO3Si/c1-4-11-18-21(19-12-5-2,20-13-6-3)16-9-7-15(14-17)8-10-16/h7-10H,4-6,11-14H2,1-3H3 |
InChI Key |
NNLZVXQEARVSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C1=CC=C(C=C1)CCl)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)


![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
